Cas no 7154-45-2 (6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine)

6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine structure
7154-45-2 structure
Product Name:6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
CAS No:7154-45-2
MF:C12H11N5
MW:225.249241113663
CID:1750493
PubChem ID:252218
Update Time:2025-04-21

6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
    • AC1L5LHT
    • 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
    • 6-methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
    • 6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamin
    • AC1Q4VF0
    • 4-amino-3-methyl-N1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
    • NSC73575
    • CTK5D4582
    • SureCN5011669
    • AR-1H2134
    • 7-Phenyl-4-amino-2-methyl-pyrazolo&lt
    • 3,4-d&gt
    • pyrimidin
    • 7-Phenyl-4-amino-2-methyl-pyrazolo<3,4-d>pyrimidin;
    • DTXSID90291167
    • MIJQMGBQCRWZJQ-UHFFFAOYSA-N
    • pyrazolo[3,4-d]pyrimidine, 4-amino-6-methyl-1-phenyl-
    • SCHEMBL5011669
    • 7154-45-2
    • AKOS019294456
    • NSC-73575
    • Inchi: 1S/C12H11N5/c1-8-15-11(13)10-7-14-17(12(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,15,16)
    • InChI Key: MIJQMGBQCRWZJQ-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C2C(=C(N)N=C(C)N=2)C=N1

Computed Properties

  • Exact Mass: 225.10100
  • Monoisotopic Mass: 225.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Density: 1.39
  • Boiling Point: 321.3°C at 760 mmHg
  • Flash Point: 148.1°C
  • Refractive Index: 1.741
  • PSA: 69.62000
  • LogP: 2.28730
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